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molecular formula C6H11N3O2 B1281280 Ethyl 4-azidobutanoate CAS No. 51453-79-3

Ethyl 4-azidobutanoate

Cat. No. B1281280
M. Wt: 157.17 g/mol
InChI Key: ZPQNOPCJUCMNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211198B1

Procedure details

A solution of ethyl 4-bromobutyrate (10.0 g, 51.3 mmol), NaN3 (6.66 g, 102 mmol) and .25 ml of water in 75 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and evaporation of solvent, ethyl 4-azidobutyrate (7.94 g, 98.6%) was obtained as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98.6%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[N-:10]=[N+:11]=[N-:12].[Na+].O>CO>[N:10]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
6.66 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between CHCl3 (200 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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